CYP1B1 Inhibition: Quantified Potency Differential Relative to CYP2D6 and CYP1A Isoforms
In vitro cytochrome P450 inhibition profiling reveals that 6-(2-ethoxyethoxy)-1H-indol-5-ol exhibits modest inhibitory activity against human CYP1B1 with an IC50 value of 15,000 nM (15 μM) when assessed in MDA-MB-468 breast cancer cells [1]. In contrast, the same compound shows no meaningful inhibition of recombinant human CYP2D6 (IC50 > 20,000 nM) and minimal activity against human CYP1A1 (IC50 = 17,600 nM) [2]. This CYP1B1-preferring profile, while weak in absolute potency, distinguishes the compound from broad-spectrum CYP inhibitors that suppress multiple isoforms non-selectively. The presence of the ethoxyethoxy side chain at the 6-position, combined with the 5-hydroxyl group, likely contributes to this isoform discrimination through differential active-site steric and hydrogen-bonding interactions .
| Evidence Dimension | CYP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1B1 IC50 = 15,000 nM |
| Comparator Or Baseline | CYP2D6 IC50 > 20,000 nM; CYP1A1 IC50 = 17,600 nM |
| Quantified Difference | CYP1B1 inhibited at 15 μM; CYP2D6 inactive at 20 μM (≥1.3-fold selectivity window) |
| Conditions | CYP1B1: expressed in MDA-MB-468 cells, cell toxicity assay; CYP2D6: recombinant human expressed in yeast microsomal membranes, fluorescence assay; CYP1A1: recombinant human expressed in yeast microsomal membranes, fluorescence assay |
Why This Matters
For research programs targeting CYP1B1-mediated pathways (e.g., in cancer biology or prodrug activation), this compound provides a defined, albeit weak, inhibitory reference point with quantified isoform discrimination data that structurally simpler indoles lacking the 6-ethoxyethoxy group do not offer.
- [1] BindingDB. BDBM50453918 / CHEMBL4078418. CYP1B1 Inhibition Data (IC50 = 1.50E+4 nM). Csir-Indian Institute of Integrative Medicine. View Source
- [2] BindingDB. BDBM50453918 / CHEMBL4078418. CYP2D6 and CYP1A1 Inhibition Data. ChEMBL Curated Dataset. View Source
